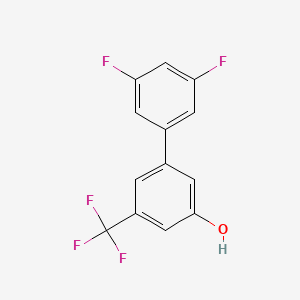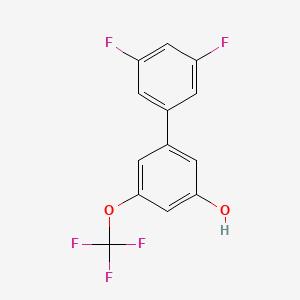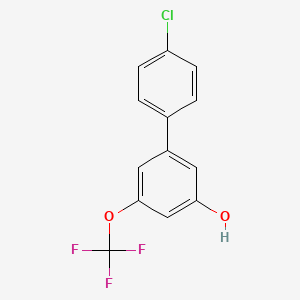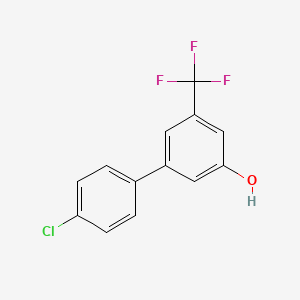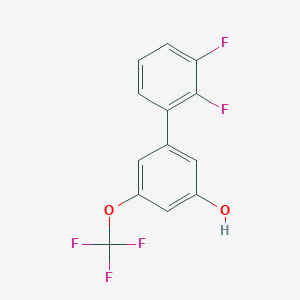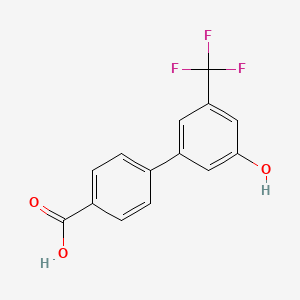
5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% (5-DFP-3-TFP), is a fluorinated phenol compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as a catalyst in organic synthesis and for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. It is believed that the compound acts as a catalyst in organic synthesis reactions by forming a complex with the reactants, which then facilitates the reaction. In bioconjugation reactions, it is believed that the compound reacts with the target biomolecule to form a covalent bond. In enzyme inhibition, it is believed that the compound binds to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it has been shown to have some inhibitory activity against the enzyme xanthine oxidase, and it has been shown to be non-toxic in cell culture experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and the reaction conditions are mild, making it suitable for a variety of applications. However, the compound is relatively unstable, and it can decompose at high temperatures or in the presence of strong acids or bases.
Future Directions
There are a number of potential future directions for 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95%. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research could be done to explore the compound’s potential applications in organic synthesis and bioconjugation. Additionally, more research could be done to explore the compound’s potential as an inhibitor of enzymes, and to explore its potential biochemical and physiological effects. Finally, further research could be done to explore the compound’s potential for use in medical applications.
Synthesis Methods
5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 2,6-difluorophenol and trifluoromethoxyphenol in the presence of a base catalyst. The reaction proceeds through an SN2 reaction mechanism, leading to the formation of 5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95%. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and the reaction mixture is heated to a temperature of 80-90°C for several hours.
Scientific Research Applications
5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential applications in scientific research. It has been used as a catalyst for organic synthesis, for example in the synthesis of polymers and other organic compounds. Additionally, it has been used as a reagent in bioconjugation reactions, allowing for the modification of proteins and other biomolecules. It has also been studied for its potential to act as an inhibitor of enzymes, such as the enzyme xanthine oxidase.
properties
IUPAC Name |
3-(2,6-difluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O2/c14-10-2-1-3-11(15)12(10)7-4-8(19)6-9(5-7)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEUMJXXXXKAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686587 |
Source


|
| Record name | 2',6'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Difluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-31-1 |
Source


|
| Record name | 2',6'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

